N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]thiophene-2-carboxamide
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Overview
Description
N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]thiophene-2-carboxamide is a synthetic organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the oxane ring and subsequent functionalization to introduce the thiophene and carboxamide groups. Common reagents used in these reactions include alkyl halides, thiophene derivatives, and amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives. Substitution reactions can result in a variety of functionalized thiophene derivatives .
Scientific Research Applications
N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Isopropyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-1-(2-thienyl)ethanamine
- N-Benzyl-N-[2-(4-isopropyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]propanamide
Uniqueness
N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various research fields .
Properties
CAS No. |
858762-51-3 |
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Molecular Formula |
C17H27NO2S |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H27NO2S/c1-13(2)17(8-10-20-16(3,4)12-17)7-9-18-15(19)14-6-5-11-21-14/h5-6,11,13H,7-10,12H2,1-4H3,(H,18,19) |
InChI Key |
SFAMBPYBOIWAJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCOC(C1)(C)C)CCNC(=O)C2=CC=CS2 |
solubility |
42 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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